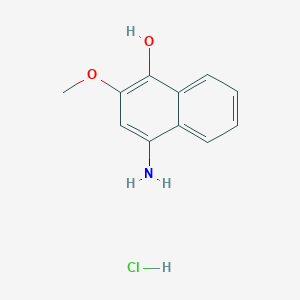

4-Amino-2-methoxynaphthalen-1-ol hydrochloride

Übersicht

Beschreibung

4-Amino-2-methoxynaphthalen-1-ol hydrochloride is a chemical compound with the molecular formula C11H12ClNO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group on the naphthalene ring. This compound is often used in various chemical and biological research applications due to its unique chemical properties.

Wirkmechanismus

Target of Action

It is noted that this compound is a form of vitamin k . Vitamin K plays a crucial role in the body’s blood clotting process.

Mode of Action

As a form of vitamin K, it likely participates in the synthesis of certain proteins required for blood coagulation .

Biochemical Pathways

4-Amino-2-methoxynaphthalen-1-ol hydrochloride has been studied for its potential to prevent glycolysis in cancer cells . By inhibiting this pathway, the compound could potentially disrupt the energy supply to these cells, thereby inhibiting their growth .

Pharmacokinetics

The compound is water-soluble and can be administered parenterally (via intravenous or intramuscular injections) at doses of about 1–3 mg .

Result of Action

The compound has been studied for its potential to inhibit the growth of different molds and bacteria, making it a potential food preservative . Additionally, it has been explored as a potential treatment for cancer due to its ability to prevent glycolysis in cancer cells .

Action Environment

Given its water solubility, it is likely that factors such as ph and temperature could potentially influence its stability and efficacy .

Biochemische Analyse

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is speculated that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is speculated that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is speculated that the compound’s effects may vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is speculated that the compound may interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is speculated that the compound may interact with various transporters or binding proteins, and may influence its own localization or accumulation .

Subcellular Localization

It is speculated that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxynaphthalen-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-naphthol, which is a commercially available compound.

Methoxylation: The hydroxyl group at the 2-position of the naphthol is methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

Nitration: The methoxylated naphthol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 4-position.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-methoxynaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be further reduced to form amines or other reduced products.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can introduce halogen atoms into the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Amino-2-methoxynaphthalen-1-ol hydrochloride has been investigated for its potential as an anticancer agent. Research indicates that it can inhibit glycolysis in cancer cells, leading to reduced energy production and cell proliferation. This property suggests its use in developing new cancer therapies.

Case Study: Antiproliferative Activity

A study synthesized a series of derivatives using this compound, which exhibited moderate to high antiproliferative activity compared to the standard drug cisplatin.

Organic Synthesis

The compound is also utilized in organic synthesis, particularly in the synthesis of Betti bases and other aminonaphthol derivatives. The Betti reaction involves the reaction of 2-naphthol with arylaldehydes and ammonia, leading to various aminobenzylnaphthol ligands .

Synthesis Overview:

- Reactants: 2-naphthol, arylaldehydes, ammonia

- Conditions: Varies based on specific reactions

- Products: Racemic and non-racemic aminobenzylnaphthol ligands

Table: Comparison of Synthetic Routes

| Reaction Type | Reactants | Yield (%) | Notes |

|---|---|---|---|

| Betti Reaction | 2-Naphthol + Arylaldehyde + Ammonia | 70% | Produces aminobenzylnaphthol |

| Mannich Reaction | 2-Naphthol + Imine | 35-78% | Moderate to high diastereoselectivity |

Chemical Industry

In the chemical industry, this compound serves as a building block for synthesizing dyes, pigments, and other industrial chemicals. Its unique structural features allow for modifications that enhance biological activity or alter physical properties.

Research has shown that this compound exhibits notable biological activities beyond anticancer properties. It has potential anti-inflammatory and antioxidant effects due to its structural characteristics .

Biological Evaluation:

The compound's interaction with biological systems has been evaluated through various studies:

- Inhibition of Glycolysis: Potential application as an anticancer agent.

- Antioxidant Activity: Demonstrated ability to scavenge free radicals in vitro.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Amino-2-methyl-1-naphthol: This compound is similar in structure but has a methyl group instead of a methoxy group.

2-Amino-4-methylphenol: This compound has a similar aromatic structure but with different substituents.

Uniqueness

4-Amino-2-methoxynaphthalen-1-ol hydrochloride is unique due to the presence of both an amino group and a methoxy group on the naphthalene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications.

Biologische Aktivität

4-Amino-2-methoxynaphthalen-1-ol hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. With the molecular formula C₁₁H₁₂ClN₁O₂ and a molecular weight of 225.67 g/mol, this compound features a naphthalene core with an amino group at the fourth position, a methoxy group at the second position, and a hydroxyl group at the first position. Its hydrochloride salt form enhances solubility in water, making it suitable for various biological applications.

The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets:

- Inhibition of Glycolysis : Research indicates that this compound can inhibit glycolysis in cancer cells, potentially reducing energy production and cell proliferation. This property suggests its potential as an anticancer agent.

- Antimicrobial Activity : The compound has also been studied for its ability to inhibit the growth of certain molds and bacteria, indicating potential applications as a food preservative.

- Role in Blood Coagulation : As a form of vitamin K, it may participate in synthesizing proteins essential for blood coagulation.

Biological Activity Overview

The biological activities associated with this compound include:

| Activity | Description |

|---|---|

| Anticancer | Inhibits glycolysis in cancer cells, reducing proliferation and energy production. |

| Antimicrobial | Effective against various molds and bacteria; potential use as a preservative. |

| Blood Coagulation | Functions as a vitamin K derivative, aiding in synthesizing coagulation proteins. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiproliferative Studies : A series of synthesized compounds derived from this compound exhibited moderate to high antiproliferative activity compared to standard drugs like cisplatin. The study highlighted its potential in developing new anticancer therapies.

- Mcl-1 Inhibition : Research indicates that compounds similar to this compound can inhibit Mcl-1, an antiapoptotic protein involved in cancer cell survival. This suggests that derivatives of this compound may serve as effective therapeutic agents targeting cancer cell apoptosis pathways .

- Biochemical Pathways : Investigations into the biochemical pathways affected by this compound revealed its role in modulating enzyme activity and protein interactions, further supporting its potential therapeutic applications.

Synthesis Methods

The synthesis of this compound involves several steps:

- Methoxylation : The hydroxyl group at the 2-position of naphthol is methoxylated using methylating agents like dimethyl sulfate or methyl iodide.

- Nitration : The methoxylated naphthol is nitrated to introduce a nitro group at the 4-position.

- Reduction : The nitro group is reduced to an amino group using reducing agents such as iron powder.

- Hydrochloride Formation : Finally, treatment with hydrochloric acid converts the compound into its hydrochloride salt form.

Eigenschaften

IUPAC Name |

4-amino-2-methoxynaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2.ClH/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13;/h2-6,13H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNFNNXVZGVLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C(=C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.